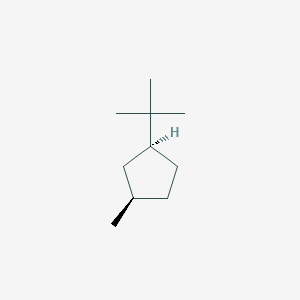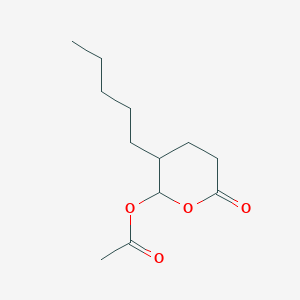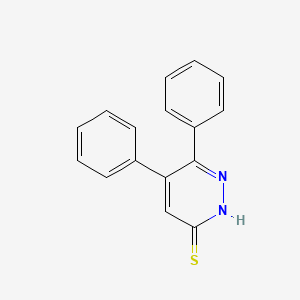
N'-(4-chlorophenyl)pyridine-4-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-chlorophenyl)pyridine-4-carboximidamide is an organic compound with the molecular formula C12H10ClN3 and a molecular weight of 231.68 g/mol This compound is characterized by the presence of a pyridine ring substituted with a carboximidamide group and a 4-chlorophenyl group
Méthodes De Préparation
The synthesis of N’-(4-chlorophenyl)pyridine-4-carboximidamide typically involves the reaction of 4-chlorobenzonitrile with 4-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
N’-(4-chlorophenyl)pyridine-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the carboximidamide group to an amine group using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N’-(4-chlorophenyl)pyridine-4-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N’-(4-chlorophenyl)pyridine-4-carboximidamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
N’-(4-chlorophenyl)pyridine-4-carboximidamide can be compared with other similar compounds, such as:
N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: This compound has a similar structure but differs in the substitution pattern on the pyridine ring.
Substituted pyridine derivatives: These compounds share the pyridine core but have different substituents, leading to variations in their chemical and biological properties.
Propriétés
Numéro CAS |
23565-10-8 |
|---|---|
Formule moléculaire |
C12H10ClN3 |
Poids moléculaire |
231.68 g/mol |
Nom IUPAC |
N'-(4-chlorophenyl)pyridine-4-carboximidamide |
InChI |
InChI=1S/C12H10ClN3/c13-10-1-3-11(4-2-10)16-12(14)9-5-7-15-8-6-9/h1-8H,(H2,14,16) |
Clé InChI |
CNBCJBZXCQVCGW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=C(C2=CC=NC=C2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



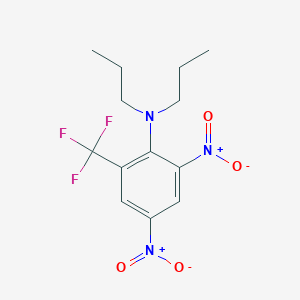
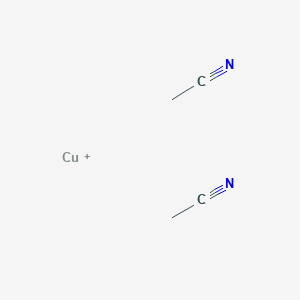
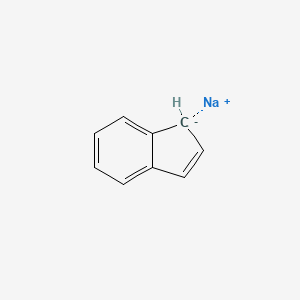

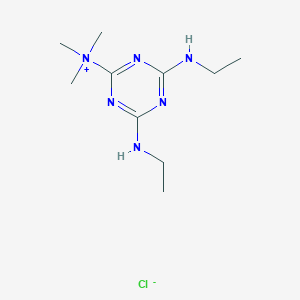
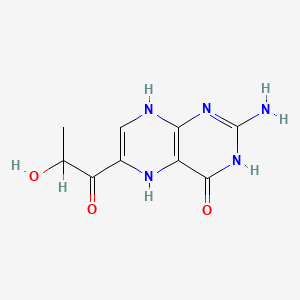
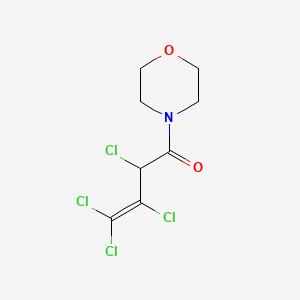
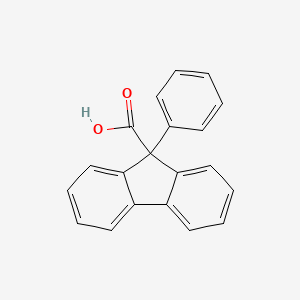

![2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14708984.png)
